molecular formula C16H17F5N2O B2957322 (1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one CAS No. 866144-14-1

(1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one

Cat. No.: B2957322
CAS No.: 866144-14-1
M. Wt: 348.317
InChI Key: DJIVMJNPYCLHPC-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one is a complex organic compound characterized by the presence of a piperazine ring substituted with a benzyl group and a pentafluoropent-1-en-3-one moiety

Scientific Research Applications

(1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and coatings due to its unique fluorinated structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one typically involves the reaction of 4-benzylpiperazine with a suitable fluorinated alkene under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated carbon atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated moiety enhances its binding affinity and stability, making it a valuable tool in biochemical assays. The piperazine ring can interact with various biological pathways, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one: shares similarities with other fluorinated piperazine derivatives, such as:

Uniqueness

The unique combination of a benzylpiperazine moiety with a pentafluoropent-1-en-3-one structure distinguishes this compound from other similar compounds. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F5N2O/c17-15(18,16(19,20)21)14(24)6-7-22-8-10-23(11-9-22)12-13-4-2-1-3-5-13/h1-7H,8-12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJIVMJNPYCLHPC-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C=CC(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)/C=C/C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F5N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.